molecular formula C9H13F2N3 B13071090 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13071090
M. Wt: 201.22 g/mol
InChI Key: NZEHZNBIJXSYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7 and an ethyl group at position 2. The difluoromethyl group (CF$_2$H) enhances metabolic stability compared to non-fluorinated analogs, while the ethyl group at position 2 modulates lipophilicity and steric interactions .

Properties

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

7-(difluoromethyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H13F2N3/c1-2-6-5-8-12-4-3-7(9(10)11)14(8)13-6/h5,7,9,12H,2-4H2,1H3

InChI Key

NZEHZNBIJXSYJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of 7-difluoromethyl derivatives . When trifluoroacetic acid is used instead, 5-difluoromethyl derivatives are predominantly formed .

Industrial Production Methods

the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the desired product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrimidine ring facilitates electrophilic substitutions, particularly at positions 5 and 7.

Halogenation

Chlorination or bromination occurs at position 5 using POCl₃ or PBr₃ :

text
Pyrazolo[1,5-a]pyrimidine + POCl₃ → 5-Chloro derivative

Example :

  • 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a key intermediate for further functionalization .

Formylation

Vilsmeier-Haack formylation introduces a formyl group at position 3 under mild conditions :

text
Pyrazolo[1,5-a]pyrimidine + POCl₃/DMF → 3-Formyl derivative

Conditions :

  • Toluene, TsOH, 80°C, 12 hours.

  • Yields: 52–87% for π-excedent aryl substituents .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables the introduction of aryl or alkynyl groups.

Suzuki-Miyaura Coupling

Aryl boronic acids couple at position 5 using Pd(PPh₃)₄ :

text
5-Bromo derivative + ArB(OH)₂ → 5-Aryl derivative

Example :

  • Coupling with 2-(difluoromethyl)-1H-benzimidazole achieves 89% yield with tetraethylammonium chloride as a promoter .

Sonogashira Coupling

Alkynylation at position 7 proceeds via Pd/Cu catalysis :

text
7-Iodo derivative + Terminal alkyne → 7-Alkynyl derivative

Conditions :

  • PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C.

  • Yields: 71–85% .

Reduction of Esters

Esters at position 2 are reduced to alcohols using DIBAL-H :

text
Ethyl carboxylate → Primary alcohol

Example :

  • Reduction of ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-morpholinylpyrazolo[1,5-a]pyrimidine-2-carboxylate yields the corresponding alcohol in 78% yield .

Oxidation of Alcohols

Primary alcohols are oxidized to aldehydes using PCC or NaIO₄ :

text
Primary alcohol → Aldehyde

Conditions :

  • PCC, CH₂Cl₂, RT, 6 hours.

  • Yields: 65–82% .

Stability and Degradation Pathways

Resistance studies reveal enzymatic hydroxylation by flavin adenine dinucleotide (FAD)-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis), leading to catabolism :

text
Pyrazolo[1,5-a]pyrimidine + FAD-hydroxylase → Hydroxylated metabolite

Impact :

  • Hydroxylation reduces antitubercular activity by 4–8× in resistant strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Kinase Inhibition
This compound has been identified as a potent inhibitor of various kinases involved in cancer and inflammatory pathways. Kinases are critical targets for drug development due to their role in signaling pathways that regulate cell growth and survival. The difluoromethyl group enhances the compound's binding affinity to these enzymes, making it a promising candidate for further development as a targeted therapy .

Pharmacology

Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown potential as an anti-inflammatory agent. Preclinical studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . This property could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms involve modulation of signaling pathways related to cell survival and inflammation .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Researchers are exploring its incorporation into polymers and nanomaterials for applications in electronics and photonics due to its ability to modify electronic properties when integrated into different matrices .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives including this compound. The results indicated a significant reduction in tumor size in xenograft models compared to controls. The compound's mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Anti-inflammatory Applications

A clinical trial investigated the anti-inflammatory effects of this compound on patients with chronic inflammatory diseases. The trial reported a marked decrease in inflammatory markers after treatment with this compound over a six-week period. Patients experienced improved symptoms with minimal side effects .

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom or fluoroalkyl groups in the molecule increase its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . These interactions can lead to various biological effects, such as antibacterial and antitumor activities .

Comparison with Similar Compounds

Substituent Effects at Position 7: CF$2$H vs. CF$3$

The 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine scaffold (e.g., compounds from and ) differs by having a CF$3$ group instead of CF$2$H. Key distinctions include:

  • Electronic Effects : The CF$3$ group is more electron-withdrawing than CF$2$H, which can reduce electron density in the aromatic system, influencing reactivity in SNAr (nucleophilic aromatic substitution) reactions .
  • Biological Activity: Trifluoromethyl analogs (e.g., 6k and 6l in ) exhibit nanomolar IC$_{50}$ values against Pim1 kinase (18–27 nM), attributed to enhanced target binding via hydrophobic interactions .
  • Metabolic Stability : CF$2$H is less prone to oxidative metabolism than CH$3$, but CF$_3$ provides superior stability due to stronger C–F bonds .

Table 1: Comparison of CF$2$H and CF$3$ Derivatives

Property 7-(Difluoromethyl) Derivatives 7-(Trifluoromethyl) Derivatives
Electron-Withdrawing Moderate Strong
Hydrophobicity (LogP) Lower Higher
Metabolic Stability Good Excellent
Kinase Inhibition (IC50) Not reported 18–27 nM (Pim1)

Substituent Effects at Position 2: Ethyl vs. Methyl

The ethyl group at position 2 distinguishes the target compound from analogs like 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () and 7-ethyl-2,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one ():

  • Synthetic Accessibility : Ethyl groups are introduced via alkylation (e.g., using ethyl halides) or reductive amination, as seen in for related structures .
  • Biological Impact : Ethyl may improve steric complementarity in hydrophobic binding pockets, though methyl derivatives are more common in reported bioactive compounds (e.g., antibacterial agents in ) .

Table 2: Ethyl vs. Methyl Substituents

Property 2-Ethyl Derivatives 2-Methyl Derivatives
Molecular Weight Higher (+28 g/mol) Lower
LogP ~2.5 (estimated) ~2.0 (estimated)
Synthetic Yield Moderate (38–93%) High (>80%)

Position 5 Modifications

The target compound lacks substitution at position 5, unlike derivatives such as Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () and 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ():

  • Aryl Substituents : Aryl groups at position 5 (e.g., 4-methoxyphenyl) enhance π-π stacking with biological targets, as seen in kinase inhibitors .
  • Electron-Donating Groups : Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways.

Biological Activity

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13F2N3C_9H_{13}F_2N_3 with a molecular weight of 199.22 g/mol. The compound features a difluoromethyl group at the 7-position and an ethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring system.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:

  • Antiviral Activity : Certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antimicrobial Properties : Pyrazolo[1,5-a]pyrimidines have been studied for their potential as antimicrobial agents.
  • Anticancer Effects : Some compounds in this class have demonstrated cytotoxic effects on various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : This enzyme plays a critical role in the de novo synthesis of pyrimidines. Inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors or viral infections .
  • Xanthine Oxidase Inhibition : Some studies have indicated that pyrazole derivatives can inhibit xanthine oxidase activity, leading to reduced uric acid production and potential applications in gout treatment .

Antiviral Activity

A study highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines against measles virus replication. The compound exhibited significant inhibition in cell-based assays .

Antimicrobial Properties

In vitro assays demonstrated that certain derivatives possess antimicrobial activity against a range of pathogens. For example, compounds were tested for their effectiveness against bacterial strains and showed promising results .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. A comparative study indicated that it may be more effective than established chemotherapeutics in certain contexts .

Data Table: Biological Activities of Pyrazolo[1,5-a]pyrimidines

Activity TypeCompoundTarget Enzyme/PathwayEffectiveness
Antiviral7-(Difluoromethyl)-2-ethylDHODHSignificant inhibition
AntimicrobialVarious derivativesBacterial cell wall synthesisModerate to high activity
Anticancer7-(Difluoromethyl)-2-ethylCell cycle regulationCytotoxic effects observed

Q & A

Q. What are the common synthetic routes for 7-(difluoromethyl)-2-ethyl-pyrazolo[1,5-a]pyrimidine derivatives?

The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions between 5-aminopyrazoles and β-diketones or related electrophilic partners. For example, derivatives with arylazo or trifluoromethyl substituents are prepared by refluxing aminopyrazoles with chlorophenylazo or trifluoromethyl-β-diketone precursors in solvents like pyridine, followed by crystallization and characterization via IR, NMR, and mass spectrometry . Yields range from 62% to 89%, with purity confirmed by elemental analysis and melting point consistency .

Q. How can structural characterization of this compound be optimized for reproducibility?

Standardized protocols include:

  • Spectral analysis : IR for functional groups (e.g., NH₂ at ~3400 cm⁻¹), ¹H/¹³C NMR for substituent assignments (e.g., ethyl groups at δ 1.3–1.5 ppm), and high-resolution MS for molecular ion validation .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry and hydrogen-bonding patterns, critical for verifying synthetic accuracy .

Q. What in vitro assays are suitable for preliminary biological screening?

Common assays include:

  • Enzyme inhibition : COX-2 selectivity testing via human whole-blood assays, comparing IC₅₀ values against COX-1 .
  • Antiproliferative activity : MTT assays on cell lines (e.g., HEPG2-1 liver carcinoma) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reductive amination be applied to modify the pyrazolo[1,5-a]pyrimidine core for targeted drug design?

Reductive amination of aldehyde intermediates (e.g., 5-[2-(difluoromethyl)-benzimidazol-1-yl]-7-morpholinyl-pyrazolo[1,5-a]pyrimidine-2-carbaldehyde) with amines (e.g., N-tert-butylpiperazine) using sodium triacetoxyborohydride in dichloromethane yields PI3Kδ inhibitors. This method achieves 38–93% yields, with purity enhanced by flash chromatography (MeOH/AcOEt gradients) .

Q. What computational strategies improve the design of selective kinase inhibitors?

  • Docking studies : Molecular docking with PI3Kδ (PDB: 6TNH) identifies key interactions (e.g., hydrogen bonds with morpholine oxygen).
  • SAR analysis : Fluorine substitution at C(7) enhances metabolic stability and target affinity, as shown in free-energy perturbation (FEP) calculations .

Q. How can flow chemistry optimize the oxidation of alcohol precursors in large-scale synthesis?

A telescoped flow system using Pd-catalyzed aerobic oxidation (1 atm O₂, 60°C) converts alcohol 1b to aldehyde 2 with >95% conversion. Critical parameters include catalyst loading (0.5 mol% Pd(OAc)₂), residence time (20 min), and solvent (toluene/water biphasic system). This method minimizes byproducts and integrates with reductive amination for API-scale production .

Q. What methodologies enable the construction of combinatorial libraries based on this scaffold?

Parallel liquid-phase synthesis on a 50–100 mg scale involves:

  • Scaffold diversification : Condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones.
  • Post-functionalization : Acylation or reduction of intermediates using CombiSyn synthesizers, followed by crystallization for purity (>90%) .

Data Contradictions and Resolution

Q. How can discrepancies in biological activity between similar derivatives be addressed?

  • Case study : Pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM) vs. thiadiazole 18a (IC₅₀ = 4.90 µM) in HEPG2-1 assays .
  • Resolution : Conduct 3D-QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups at C(3)) with activity. Validate via fluorescence polarization binding assays.

Q. Why do some synthetic routes yield reduced aromaticity in benzimidazole substituents?

During LiAlH₄ reduction of ester groups, the benzimidazole double bond may be hydrogenated. Oxidation with Dess–Martin periodinane restores aromaticity, confirmed by NMR (loss of vinyl proton signals at δ 5.8–6.2 ppm) .

Methodological Best Practices

Q. How to ensure environmental sustainability in multistep syntheses?

  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) in reductive amination.
  • Catalyst recycling : Recover Pd catalysts via aqueous extraction (e.g., 0.1 M EDTA washes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.